

1-Deoxy-1-nitro-D-mannitol: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Deoxy-1-nitro-D-mannitol

Cat. No.: B078077

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of **1-Deoxy-1-nitro-D-mannitol**. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide combines direct information with data from analogous structures, such as sugar alcohols and nitroalkanes, to provide a thorough understanding for research and development purposes.

Physicochemical Properties

1-Deoxy-1-nitro-D-mannitol is a nitro-sugar alcohol derivative of D-mannitol. Its structure, combining a hydrophilic polyol backbone with a polar nitro group, dictates its physicochemical properties.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO ₇	[1][2]
Molecular Weight	211.17 g/mol	[1][2]
Melting Point	133°C	[2]
Boiling Point	608.3°C at 760 mmHg	[2]
Appearance	White crystalline powder	[3]
Specific Rotation	[α] _D ²⁰ = -7.0±1° (c=2, H ₂ O)	[3]

Solubility Profile

Direct quantitative solubility data for **1-Deoxy-1-nitro-D-mannitol** is not extensively available in the literature. However, based on its structure and the properties of related compounds, a qualitative and estimated solubility profile can be established.

Inference from Structure: The presence of five hydroxyl groups and a polar nitro group suggests that **1-Deoxy-1-nitro-D-mannitol** is a polar molecule. The multiple hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating solubility in polar protic solvents like water.^[4] The parent compound, D-mannitol, is soluble in water.^{[5][6]}

Qualitative Observations: One source describes a solution of **1-Deoxy-1-nitro-D-mannitol** in water as a "clear colourless solution," which confirms its solubility in water to at least 2 g/100mL (c=2).^[3]

Solvent	Expected Solubility	Rationale
Water	Soluble	High polarity and extensive hydrogen bonding capability from hydroxyl groups.[3][4]
Ethanol	Moderately Soluble to Soluble	Ethanol is a polar protic solvent that can hydrogen bond with the hydroxyl groups. Generally, the solubility of sugars and sugar alcohols decreases with the decreasing polarity of the alcohol.[7]
Methanol	Soluble	Methanol is more polar than ethanol, suggesting potentially higher solubility.[7]
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a polar aprotic solvent capable of accepting hydrogen bonds.
Non-polar solvents (e.g., Hexane, Toluene)	Insoluble	The high polarity of 1-Deoxy-1-nitro-D-mannitol makes it incompatible with non-polar solvents.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of **1-Deoxy-1-nitro-D-mannitol** is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of **1-Deoxy-1-nitro-D-mannitol** in various solvents at a controlled temperature.

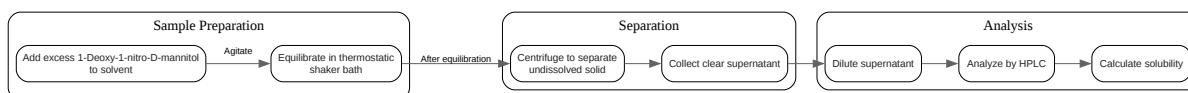
Materials:

- **1-Deoxy-1-nitro-D-mannitol**

- Selected solvents (e.g., deionized water, ethanol, DMSO)
- Thermostatic shaker bath
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or UV)

Procedure:

- Add an excess amount of **1-Deoxy-1-nitro-D-mannitol** to a known volume of the selected solvent in a sealed flask.
- Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C).
- Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, stop the agitation and allow the suspension to settle.
- Centrifuge an aliquot of the supernatant to remove any undissolved solids.
- Carefully withdraw a known volume of the clear supernatant and dilute it with the appropriate solvent.
- Analyze the concentration of **1-Deoxy-1-nitro-D-mannitol** in the diluted sample using a validated HPLC method.
- Calculate the solubility in units such as mg/mL or mol/L.



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Experimental workflow for solubility determination.

Stability Profile

The stability of **1-Deoxy-1-nitro-D-mannitol** is influenced by factors such as temperature, pH, and light.

Thermal Stability: Nitroalkanes, in general, can undergo exothermic decomposition at elevated temperatures.[2][8] One study indicates that heating an aqueous solution of **1-Deoxy-1-nitro-D-mannitol** leads to a dehydration reaction, forming 2,6-anhydro-**1-deoxy-1-nitro-D-mannitol**. [9] This suggests that the compound is susceptible to degradation at higher temperatures, particularly in an aqueous environment.

pH Stability: The stability of nitroalkanes can be significantly affected by pH. In the presence of a strong base, nitroalkanes with an α -hydrogen can form a resonance-stabilized nitronate anion. This can be a key step in various reactions and potential degradation pathways. In acidic conditions, the nitro group is generally more stable, but hydrolysis can occur under forcing conditions. While specific data for **1-Deoxy-1-nitro-D-mannitol** is lacking, it is reasonable to assume that its stability will be pH-dependent.

Condition	Expected Stability	Potential Degradation Pathway
High Temperature (aqueous)	Unstable	Dehydration to form 2,6-anhydro-1-deoxy-1-nitro-D-mannitol. [9]
Strongly Basic (e.g., NaOH)	Potentially Unstable	Formation of nitronate anion, which could lead to further reactions or degradation.
Strongly Acidic (e.g., HCl)	Moderately Stable	Potential for hydrolysis or other acid-catalyzed degradation at elevated temperatures.
Neutral (aqueous)	Relatively Stable	The parent compound, mannitol, is stable in aqueous solutions. [10]

Experimental Protocol for Stability Assessment

A common method to assess the stability of a compound under various conditions is through forced degradation studies.

Objective: To evaluate the stability of **1-Deoxy-1-nitro-D-mannitol** under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

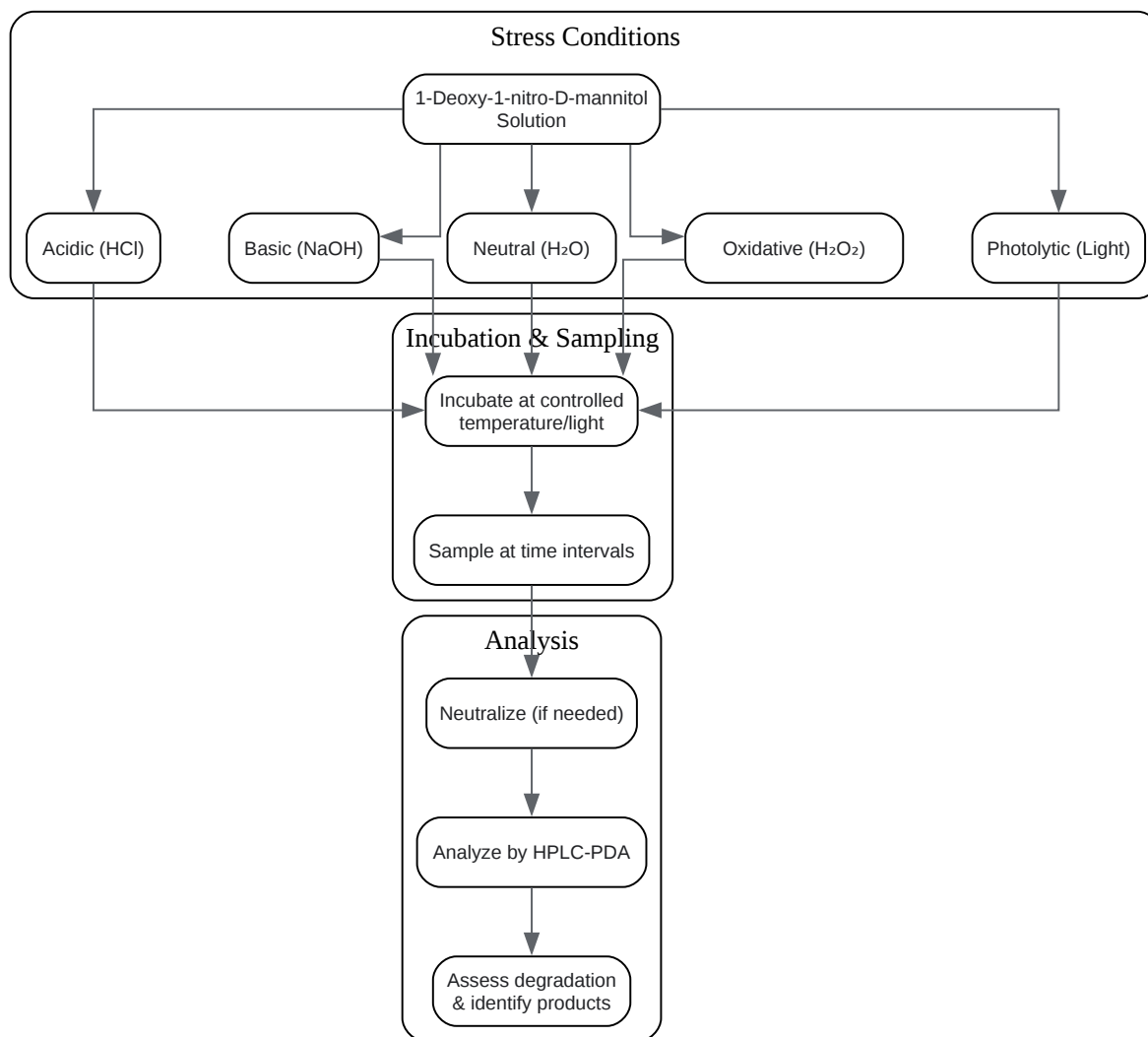
Materials:

- **1-Deoxy-1-nitro-D-mannitol**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Deionized water

- pH meter
- Temperature-controlled chambers/baths
- Photostability chamber
- HPLC system with a photodiode array (PDA) detector

Procedure:

- Hydrolytic Stability:
 - Prepare solutions of **1-Deoxy-1-nitro-D-mannitol** in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and deionized water (neutral).
 - Incubate the solutions at a specified temperature (e.g., 60°C) for a set period.
 - Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
 - Neutralize the acidic and basic samples before analysis.
 - Analyze the samples by HPLC to determine the remaining concentration of the parent compound and identify any degradation products.
- Oxidative Stability:
 - Prepare a solution of **1-Deoxy-1-nitro-D-mannitol** in a solution of hydrogen peroxide (e.g., 3%).
 - Incubate and analyze as described for hydrolytic stability.
- Photostability:
 - Expose a solid sample and a solution of **1-Deoxy-1-nitro-D-mannitol** to light in a photostability chamber according to ICH guidelines.
 - Analyze the samples at the end of the exposure period.

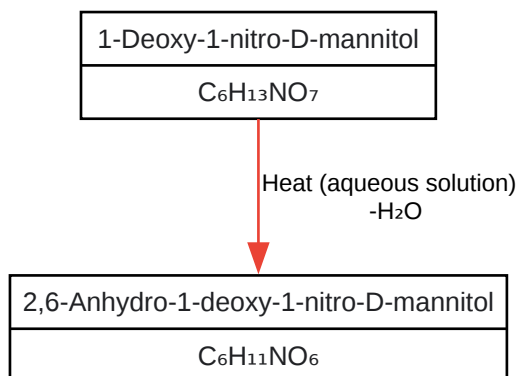


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Forced degradation study workflow.

Potential Degradation Pathway

Based on available literature, a potential thermal degradation pathway for **1-Deoxy-1-nitro-D-mannitol** in an aqueous solution is through intramolecular dehydration.



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Potential thermal degradation pathway.

Conclusion

While specific quantitative data for the solubility and stability of **1-Deoxy-1-nitro-D-mannitol** are not extensively documented in readily available sources, a strong theoretical and qualitative understanding can be derived from its chemical structure and the behavior of related compounds. It is expected to be soluble in polar protic solvents and susceptible to degradation under thermal and potentially strong pH conditions. The provided experimental protocols offer a framework for researchers to generate specific and accurate data for their applications. Further studies are warranted to fully characterize the solubility and stability profile of this compound.

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- To cite this document: BenchChem. [1-Deoxy-1-nitro-D-mannitol: A Technical Guide on Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078077#1-deoxy-1-nitro-d-mannitol-solubility-and-stability]

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